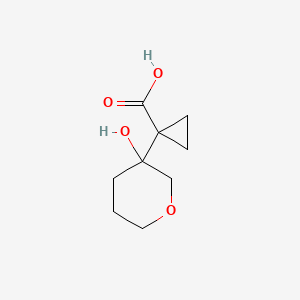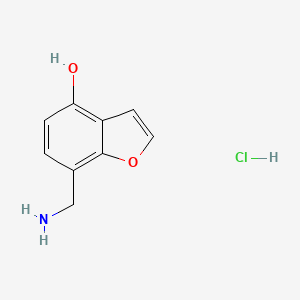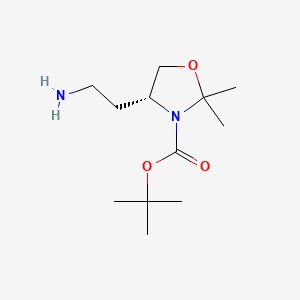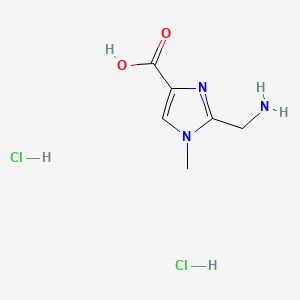
lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate (LiCMP2S) is an organic compound that has been studied for its potential applications in various fields, including scientific research, biochemistry and physiology. LiCMP2S is a highly reactive compound, making it a valuable tool for researchers in a variety of disciplines. In
Scientific Research Applications
Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has been studied for its potential applications in many scientific research fields, including biochemistry, pharmacology, and biotechnology. It has been used as a reagent for the synthesis of various organic compounds, including drugs and peptides. It has also been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts. Additionally, this compound has been used in the synthesis of novel compounds for use in drug discovery and development.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is not well understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between molecules. Additionally, this compound has been found to be an effective reducing agent and to have a strong affinity for sulfur-containing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to have a number of beneficial effects, including the ability to reduce oxidative stress and to protect against cell damage. Additionally, this compound has been found to have anti-inflammatory and anti-apoptotic effects, as well as to have a protective effect against certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate in laboratory experiments include its high reactivity, which makes it a useful tool for synthesizing various organic compounds. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic if not handled properly, and it can be difficult to control the reaction conditions.
Future Directions
The potential future directions for lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate are numerous. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, this compound could be used in the development of new drugs and materials, and it could be used in the synthesis of catalysts for use in chemical reactions. Finally, this compound could be used in the development of novel compounds for use in drug discovery and development.
Synthesis Methods
The synthesis of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate involves the reaction of a lithium salt (such as lithium hydroxide) with 5-chloro-4-methylpyridine-2-sulfinic acid. The reaction is conducted in aqueous solution at room temperature and yields this compound as a white solid. The reaction can be simplified as follows:
LiOH + 5-Chloro-4-methylpyridine-2-sulfinic acid → this compound
Properties
IUPAC Name |
lithium;5-chloro-4-methylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.Li/c1-4-2-6(11(9)10)8-3-5(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTVAYPNPNKQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)




![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

